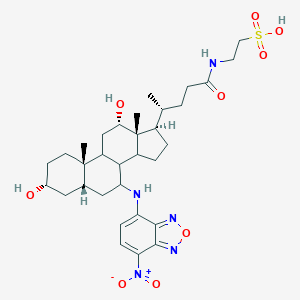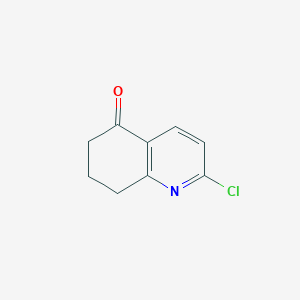
3,4-Dimethyl-5-methylidenepyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-5-methylidenepyrrolidin-2-one, also known as DMMP, is a chemical compound that has been widely used in various scientific research applications. DMMP is a colorless liquid that has a strong odor and is highly soluble in water. It is primarily used as a precursor in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is not fully understood. However, it is believed that 3,4-Dimethyl-5-methylidenepyrrolidin-2-one acts as a nucleophile, reacting with electrophilic species to form new chemical compounds. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been shown to react with various organic compounds, including aldehydes, ketones, and carboxylic acids.
Biochemical And Physiological Effects
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a low toxicity profile and is not considered to be a significant health hazard.
Advantages And Limitations For Lab Experiments
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used as a precursor in the synthesis of various organic compounds. However, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has some limitations in lab experiments. It has a strong odor and can be difficult to handle. It is also highly reactive and can be dangerous if not handled properly.
Future Directions
There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can also be used in the production of specialty chemicals, such as flavors and fragrances. Additionally, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be used as a reagent in various chemical reactions, allowing for the synthesis of new organic compounds.
In conclusion, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is a versatile chemical compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable precursor in the synthesis of various organic compounds. While its mechanism of action is not fully understood, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has a low toxicity profile and is not considered to be a significant health hazard. There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the production of specialty chemicals, and the synthesis of new organic compounds.
Synthesis Methods
The synthesis of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be achieved through several methods, including the reaction of acrolein with dimethylamine or the reaction of formaldehyde with methylamine. The most common method of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one synthesis is through the reaction of formaldehyde with dimethylamine. This reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been widely used in scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has also been used in the production of specialty chemicals, such as flavors and fragrances.
properties
CAS RN |
111862-13-6 |
|---|---|
Product Name |
3,4-Dimethyl-5-methylidenepyrrolidin-2-one |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9) |
InChI Key |
DNODZCHVPPRHKF-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC1=C)C |
Canonical SMILES |
CC1C(C(=O)NC1=C)C |
synonyms |
2H-Pyrrol-5-ol,3,4-dihydro-3,4-dimethyl-2-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)